molecular formula C15H14N4O2 B7951546 Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

Cat. No.: B7951546
M. Wt: 282.30 g/mol
InChI Key: QMODTURXRHSHCH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are often chosen to minimize costs and environmental impact, with a focus on green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects. The quinoline and pyrazole rings play a crucial role in these interactions by providing a rigid framework that can fit into the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is unique due to the combination of the quinoline and pyrazole rings, which provides a versatile scaffold for the development of various biologically active molecules. This dual-ring structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Biological Activity

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

This compound can be synthesized through a multi-step process, typically involving the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Key Synthetic Route:

  • Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 5-chloroquinoline.
  • Conditions : Basic medium, DMF, elevated temperatures.
  • Yield : Optimized for high yield in industrial settings using continuous flow reactors.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy .

Interaction with Biological Targets:

  • Kinase Inhibition : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. It has demonstrated nanomolar activity against FGFRs in biochemical assays .
  • Antimicrobial Effects : The compound interacts with bacterial enzymes, leading to potential antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities:

Activity Type Description IC50 Values
AnticancerInhibits FGFRs involved in cancer cell proliferationFGFR1: 46 nM, FGFR2: 41 nM
AntimicrobialInteracts with bacterial enzymes, showing potential against various pathogensVaries by strain
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibitionSpecific IC50 values not reported

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Cancer Cell Proliferation :
    • A study demonstrated that this compound significantly suppressed the proliferation of lung cancer cells (NCI-H520) and gastric cancer cells (SNU-16 and KATO III), with IC50 values ranging from 19 to 73 nM .
  • Enzyme Inhibition :
    • Research indicates that this compound can act as a pan-FGFR inhibitor, effectively binding to both wild-type and gatekeeper mutant forms of the receptor, addressing issues related to drug resistance .

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:

Compound Structure Type Biological Activity
Ethyl 5-amino-1H-pyrazole-3-carboxylatePyrazole onlyLimited versatility in biological applications
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acidCarboxylic acid instead of esterDifferent solubility and reactivity
Quinoline derivativesLacks pyrazole moietyLimited chemical reactions

Properties

IUPAC Name

ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMODTURXRHSHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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